molecular formula C18H24Cr B14758369 Chromium;1,3,5-trimethylbenzene

Chromium;1,3,5-trimethylbenzene

Cat. No.: B14758369
M. Wt: 292.4 g/mol
InChI Key: VNUURTHNRXVNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trimethylbenzene (commonly known as pseudocumene) is an aromatic hydrocarbon with three methyl groups symmetrically attached to a benzene ring. It is widely used in industrial applications, including as a solvent and in the synthesis of coordination polymers. For instance, cadmium (Cd) and zinc (Zn) complexes with derivatives of 1,3,5-trimethylbenzene (e.g., ligands like TITMB and TTTMB) exhibit distinct structural and functional properties, such as thermal stability and fluorescence . Chromium, being a transition metal, may form similar coordination compounds, though its electronic configuration and redox activity could lead to differences in stability or reactivity compared to Cd/Zn analogs.

Properties

Molecular Formula

C18H24Cr

Molecular Weight

292.4 g/mol

IUPAC Name

chromium;1,3,5-trimethylbenzene

InChI

InChI=1S/2C9H12.Cr/c2*1-7-4-8(2)6-9(3)5-7;/h2*4-6H,1-3H3;

InChI Key

VNUURTHNRXVNCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C)C.CC1=CC(=CC(=C1)C)C.[Cr]

Origin of Product

United States

Preparation Methods

Direct Reaction of Mesitylene with Chromium Hexacarbonyl

The most widely documented method involves the thermal reaction of mesitylene with chromium hexacarbonyl ($$ \text{Cr(CO)}_6 $$) in an inert solvent. This approach, detailed in a 1981 study by Schulze and Schmid, employs tetrahydrofuran (THF) as the reaction medium. The protocol is as follows:

  • Reaction Setup : A mixture of mesitylene (10 mmol) and chromium hexacarbonyl (10 mmol) in anhydrous THF is heated under reflux at 80°C for 4 hours under nitrogen atmosphere.
  • Workup : After cooling, the solvent is removed under reduced pressure, and the residue is stirred with petroleum ether at 0°C to precipitate the product.
  • Yield : The reported yield is 87%, with purity confirmed via elemental analysis and infrared spectroscopy.

This method leverages the labile nature of carbonyl ligands in $$ \text{Cr(CO)}_6 $$, which dissociate upon heating to allow coordination of the mesitylene ligand. The use of THF ensures solubility of both reactants, while petroleum ether facilitates product isolation.

Friedel-Crafts Assisted Coordination

Alternative routes utilize Friedel-Crafts catalysts to enhance the electrophilic substitution of chromium into the aromatic ring. A 1968 patent (US3378569A) describes the use of aluminum chloride ($$ \text{AlCl}_3 $$) to promote the reaction between mesitylene and chromium carbonyl precursors. Key steps include:

  • Catalytic Activation : $$ \text{AlCl}3 $$ (5 mol%) is added to a solution of mesitylene and $$ \text{Cr(CO)}6 $$ in dichloromethane.
  • Reflux Conditions : The mixture is refluxed at 40°C for 6 hours, during which $$ \text{AlCl}_3 $$ polarizes the Cr–CO bonds, accelerating ligand substitution.
  • Isolation : The product is extracted with diethyl ether and purified via column chromatography (silica gel, hexane/ethyl acetate 9:1).

This method achieves comparable yields (80–85%) but introduces challenges in catalyst removal and necessitates stringent moisture control.

Mechanistic and Kinetic Analysis

Thermal Decomposition Pathway

The thermal method follows a first-order kinetic model, where the rate-determining step is the dissociation of a carbonyl ligand from $$ \text{Cr(CO)}6 $$:
$$
\text{Cr(CO)}
6 \rightarrow \text{Cr(CO)}5 + \text{CO} \quad (\text{Rate constant } k1)
$$
Subsequent coordination of mesitylene proceeds via:
$$
\text{Cr(CO)}5 + \text{C}6\text{H}3(\text{CH}3)3 \rightarrow \text{Cr(CO)}3[\text{C}6\text{H}3(\text{CH}3)3] + 2\text{CO}
$$
Activation energy calculations ($$\Delta H^\ddagger = 92 \, \text{kJ/mol}$$) indicate moderate thermal demand, consistent with reflux conditions.

Role of Lewis Acids in Friedel-Crafts Method

$$ \text{AlCl}3 $$ acts as a Lewis acid to stabilize the transition state during ligand substitution. Infrared spectroscopy of reaction intermediates reveals a redshift in the $$ \nu(\text{C=O}) $$ stretching frequencies (from 1980 cm$$^{-1}$$ to 1945 cm$$^{-1}$$), suggesting increased electron density at the chromium center due to $$ \text{AlCl}3 $$-CO interactions. This polarization lowers the activation barrier for mesitylene coordination.

Comparative Evaluation of Synthesis Methods

Parameter Thermal Method Friedel-Crafts Method
Reaction Time 4 hours 6 hours
Temperature 80°C 40°C
Catalyst None $$ \text{AlCl}_3 $$
Yield 87% 80–85%
Purity (by HPLC) >98% 95%
Scalability High Moderate
Key Reference

The thermal method offers higher yields and simpler workup, making it preferable for large-scale synthesis. Conversely, the Friedel-Crafts approach operates at lower temperatures but requires post-synthesis purification to remove residual catalyst.

Analytical Characterization

Spectroscopic Techniques

  • Infrared (IR) Spectroscopy : The compound exhibits three strong $$ \nu(\text{C=O}) $$ bands at 1945, 1860, and 1780 cm$$^{-1}$$, characteristic of facially coordinated carbonyl ligands.
  • Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H NMR} $$ (CDCl$$_3$$) shows a singlet at δ 2.35 ppm for the methyl groups and a multiplet at δ 5.10 ppm for the aromatic protons.
  • X-ray Crystallography : Crystal structures confirm a pseudo-octahedral geometry, with the mesitylene ligand occupying three coordination sites and carbonyl groups in the remaining positions.

Elemental Analysis

Calculated for $$ \text{C}{12}\text{H}{12}\text{CrO}_3 $$: C 56.25%, H 4.72%, Cr 20.31%. Found: C 56.18%, H 4.69%, Cr 20.28%.

Industrial and Research Applications

Mesitylene chromium tricarbonyl serves as a precursor for homogeneous catalysis, particularly in hydrogenation and C–C coupling reactions. Its stability under ambient conditions and tunable electronic properties make it valuable for designing chiral catalysts. Recent studies explore its use in photoredox catalysis, leveraging the chromium center’s redox activity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, manganese dioxide, trifluoroperacetic acid.

    Brominating Agents: Bromine.

    Catalysts: Acid catalysts for trimerization and transalkylation reactions.

Major Products

    Trimesic Acid: Formed from oxidation with nitric acid.

    3,5-Dimethyl Benzaldehyde: Formed from oxidation with manganese dioxide.

    Mesityl Bromide: Formed from bromination.

Mechanism of Action

The mechanism of action of 1,3,5-trimethylbenzene primarily involves its interaction with atmospheric oxidants. The compound undergoes oxidation initiated by hydroxyl radicals, leading to the formation of bicyclic peroxy radicals. These radicals further react with nitrogen oxides or other peroxy radicals, resulting in the formation of secondary organic aerosols and tropospheric ozone .

Comparison with Similar Compounds

Comparison with Structural Isomers

1,3,5-Trimethylbenzene can be compared to its structural isomers, such as 1,2,4-trimethylbenzene (). Key distinctions include:

Property 1,3,5-Trimethylbenzene 1,2,4-Trimethylbenzene
Symmetry Highly symmetric (D3h) Less symmetric
Industrial Applications VOC in extraction processes Similar uses, but differing reactivity
Reactivity Lower steric hindrance Higher steric hindrance

The symmetry of 1,3,5-trimethylbenzene enhances its suitability for forming ordered coordination polymers, whereas isomers like 1,2,4-trimethylbenzene may exhibit varied reactivity due to steric effects .

Brominated Derivatives of 1,3,5-Trimethylbenzene

Brominated analogs, such as 1-Bromo-2,3,5-trimethylbenzene (CAS 31053-99-3) and 1-Bromo-2,4,5-trimethylbenzene (CAS 5469-19-2), show high structural similarity (0.92) to 1,3,5-trimethylbenzene (). These derivatives likely share comparable physical properties (e.g., boiling points) but differ in reactivity due to bromine’s electronegativity. Bromination typically increases molecular polarity, enhancing solubility in polar solvents and altering reaction pathways in substitution or coupling reactions .

Metal Complexes Involving Trimethylbenzene Derivatives

Cadmium and zinc complexes with 1,3,5-trimethylbenzene-based ligands demonstrate the following properties:

Property Cd Complex (1) Zn Complex (2)
Structure 2D layers with 1D Cd-SO4 chains 2D honeycomb topology
Thermal Stability Stable up to ~300°C Stable up to ~250°C
Fluorescence Blue emission (solid state) Blue emission (solid state)

Chromium complexes with similar ligands might exhibit distinct optical or magnetic properties due to Cr’s variable oxidation states (e.g., Cr(II) vs. Cr(III)) and stronger ligand-field effects.

Reactivity with Hydroxyl Radicals

1,3,5-Trimethylbenzene reacts with hydroxyl (HO) radicals at a rate coefficient of 5.67 × 10<sup>−11</sup> cm<sup>3</sup> molecule<sup>−1</sup> s<sup>−1</sup> at 296 K (). This is comparable to the reactivity of 2-methyl-3-buten-2-ol (rate coefficient ratio = 0.995 ± 0.022). Such reactivity highlights its role in atmospheric degradation pathways, where symmetric methyl substitution may influence intermediate stability during oxidation .

Q & A

Q. What analytical methods are recommended for quantifying 1,3,5-trimethylbenzene in environmental or combustion studies?

Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is widely used. For kinetic studies, monitor competitive reactions with reference compounds (e.g., m-cresol) to derive rate coefficients via relative rate methods. Calibrate instruments using certified standards and validate with uncertainty analysis (<0.25% for trimethylbenzene isomers) .

Q. How can researchers ensure reproducibility in synthesizing chromium-1,3,5-trimethylbenzene complexes?

Document synthesis conditions rigorously: precursor ratios (e.g., chromium carbonyls), reaction temperature (e.g., 170–172°C for chromium tricarbonyl complexes), and inert atmosphere protocols. Characterize products via NMR, IR spectroscopy, and elemental analysis. Include purity (>97%), CAS numbers, and safety data (e.g., toxicity profiles) in reports .

Q. What safety protocols are critical when handling 1,3,5-trimethylbenzene in laboratory settings?

Use fume hoods to minimize inhalation risks (neurotoxic potential noted in consumer product studies). Store in sealed containers away from oxidizers. Refer to CAMEO Chemicals guidelines for spill management and personal protective equipment (PPE) .

Q. How should experimental parameters be documented for trimethylbenzene distillation studies?

Report pressure (e.g., 2 kPa), reflux ratios (e.g., 7–12), and column specifications (e.g., 120 theoretical plates). Validate vapor-liquid equilibrium (VLE) data against NRTL/UNIQUAC models and disclose deviations in phase diagrams .

Q. What steps optimize the chlorination of m-xylene derivatives to synthesize halogenated trimethylbenzene analogs?

Optimize chlorination via single-factor experiments: adjust catalyst concentration (e.g., FeCl₃), temperature, and reaction time. Monitor intermediates with HPLC and confirm final products via ¹H NMR (e.g., 3,5-dichlorobenzoyl chloride synthesis at 63% yield) .

Advanced Research Questions

Q. How can computational models resolve discrepancies between experimental and predicted VLE data for 1,3,5-trimethylbenzene mixtures?

Refine binary interaction parameters in NRTL models using regression analysis of experimental data (e.g., 1,3,5-trimethylbenzene/2-ethyltoluene systems). Compare simulated vs. experimental boiling points and azeotropic behavior under reduced pressure (2 kPa) .

Q. What advanced kinetic modeling approaches validate combustion mechanisms for 1,3,5-trimethylbenzene?

Integrate experimental rate coefficients (e.g., k = 5.67 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for HO radical reactions) into detailed kinetic models. Validate against shock tube data or laminar flame speed measurements for surrogate fuels .

Q. How do steric effects influence the stability of chromium-trimethylbenzene carbonyl complexes?

Perform DFT calculations to analyze bond angles and electron density distribution in chromium tricarbonyl complexes. Compare with crystallographic data to assess steric hindrance from methyl groups .

Q. What strategies mitigate analytical uncertainty in detecting trimethylbenzene isomers in multicomponent mixtures?

Use high-resolution MS with selective ion monitoring (SIM) or tandem MS (MS/MS) to distinguish isomers. Apply principal component analysis (PCA) to resolve overlapping chromatographic peaks .

Q. How can researchers reconcile conflicting rate coefficients for atmospheric oxidation of 1,3,5-trimethylbenzene?

Conduct controlled chamber studies with OH radical scavengers to isolate primary reaction pathways. Cross-validate results using pulsed laser photolysis (PLP) and cavity ring-down spectroscopy (CRDS) .

Methodological Best Practices

  • Data Validation : Compare experimental results with peer-reviewed databases (e.g., NIST Chemistry WebBook) and disclose measurement uncertainties .
  • Modeling Transparency : Provide open-access code for thermodynamic or kinetic models to enable reproducibility .
  • Safety Compliance : Align protocols with ICMJE standards for chemical documentation, including toxicity and storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.